2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,14H,6-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKCURZNNZIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-yl)aniline with methylamine and acetic anhydride. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acylation Reactions
The methylamino group (−NHCH₃) undergoes acylation when treated with acylating agents like acetic anhydride or acetyl chloride. This reaction typically occurs under mild alkaline conditions (pH 8–9) at room temperature, yielding N-acetylated derivatives with modified solubility and biological activity.
Example reaction:
Conditions:
Alkylation Reactions
The secondary amine in the morpholine ring and the acetamide’s nitrogen atom are susceptible to alkylation. Methyl iodide or ethyl bromide are common alkylating agents, with reactions performed in polar aprotic solvents (e.g., acetone) under reflux (60–80°C).
Key alkylation pathways:
| Site | Reagent | Product |
|---|---|---|
| Morpholine nitrogen | CH₃I | Quaternary morpholinium salt |
| Acetamide nitrogen | C₂H₅Br | N-Ethyl-2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide |
Optimized conditions:
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂SO₄): Produces 2-(methylamino)acetic acid and 4-(morpholin-4-yl)aniline.
-
Basic hydrolysis (NaOH): Generates the sodium salt of the carboxylic acid intermediate.
Mechanistic insight:
Conditions:
-
Acidic: 6M HCl, reflux, 4–6 hours
-
Basic: 2M NaOH, 80°C, 3 hours
Oxidation Reactions
The morpholine ring and methylamino group are oxidation targets:
| Oxidizing Agent | Site Oxidized | Product |
|---|---|---|
| H₂O₂ | Morpholine (N-oxidation) | Morpholine N-oxide derivative |
| KMnO₄ | Methylamino group | Nitroso or nitro derivatives |
Notable outcomes:
-
Morpholine N-oxides exhibit altered electronic properties, enhancing hydrogen-bonding capacity.
-
Over-oxidation of the methylamino group can lead to decomposition.
Nucleophilic Aromatic Substitution
The electron-deficient phenyl ring (due to the morpholine group) participates in nucleophilic substitution. Chlorine or nitro groups can be introduced at the para position relative to the acetamide .
Example with chlorination:
Conditions:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) enable aryl functionalization. The phenyl ring reacts with boronic acids or alkenes to form biaryl or styryl derivatives.
Suzuki coupling example:
Conditions:
-
Base: Na₂CO₃
-
Solvent: DME/H₂O
-
Yield: 50–65%
Characterization of Reaction Products
Post-reaction analysis employs:
-
NMR spectroscopy : Confirms substitution patterns and functional group integrity .
-
HPLC : Monitors reaction progress and purity (>95% for most derivatives) .
-
Mass spectrometry : Validates molecular weights of derivatives .
Comparative Reactivity with Structural Analogs
The methylamino group’s steric and electronic profile distinguishes this compound from analogs:
| Analog | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 2-(Dimethylamino)-N-[4-morpholinylphenyl]acetamide | Bulkier dimethylamino group | Reduced acylation rates due to steric hindrance |
| N-[4-Morpholinylphenyl]acetamide | Lacks methylamino group | No participation in methylation/acylation |
Scientific Research Applications
Pharmaceutical Research
The primary applications of this compound are rooted in pharmaceutical research, where it is primarily studied for its potential therapeutic effects. Key areas of focus include:
- Antitumor Activity : Research indicates that 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide exhibits significant cytotoxic effects against various cancer cell lines. Its structural components may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : This compound has shown promise in antimicrobial studies, demonstrating activity against several bacterial strains. Its structural similarity to other bioactive compounds suggests potential effectiveness in inhibiting biofilm formation and bacterial growth .
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Comparison with Related Compounds
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 1. 2-(Dimethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide | More sterically hindered due to dimethyl substitution | Potentially reduced bioactivity |
| 2. N-[4-(Morpholin-4-yl)phenyl]acetamide | Lacks methylamino group | Lower activity compared to methyl-substituted |
| 3. 2-(Methylamino)-N-[3-(morpholin-4-yl)phenyl]acetamide | Different phenyl substitution | Variation in biological activity |
Antimicrobial Evaluation
In vitro studies have demonstrated that derivatives similar to this compound can inhibit biofilm formation in bacterial cultures, highlighting the importance of structural features in enhancing antibacterial activity.
Cytotoxicity Assays
Research evaluating the cytotoxic effects on various cancer cell lines found that electron-donating groups significantly enhance cytotoxicity, indicating that modifications to the phenyl and morpholine groups could improve therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide with structurally related acetamides, emphasizing substituent variations, molecular properties, and biological relevance:
*Calculated based on molecular formula (C₁₄H₂₀N₃O₂).
Key Observations from Structural Comparisons
Morpholine Modifications :
- The morpholine ring is a common feature, often linked to improved solubility. However, its position and connectivity vary:
- Sulfonyl-morpholine (e.g., 5i, ): Increases polarity and hydrogen-bonding capacity, likely favoring interactions with polar enzyme pockets.
Substituent Effects: Chlorine: Present in multiple analogs (e.g., ), chlorine enhances lipophilicity and may improve blood-brain barrier penetration.
Tirbanibulin () demonstrates the therapeutic relevance of morpholine-containing acetamides in dermatology.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (T3P-mediated coupling) and (amide bond formation under mild conditions).
- Pharmacokinetics: The methylamino group may reduce metabolic degradation compared to bulkier substituents (e.g., phenoxy in ).
- SAR Insights : Morpholine’s position and substituent electronic properties critically influence target affinity and solubility, as seen in Tirbanibulin’s success .
Biological Activity
2-(Methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a methylamino group, a morpholine ring, and an acetamide moiety. This structural configuration may enhance its bioactivity compared to similar compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Unique combination of methylamino and morpholine groups enhances biological activity. |
| 2-(Dimethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide | Similar amine and morpholine structure | More sterically hindered due to dimethyl substitution. |
| N-[4-(Morpholin-4-yl)phenyl]acetamide | Lacks methylamino group | Potentially less bioactive due to absence of methyl group. |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular processes, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0195 |
| Candida albicans | 0.039 |
| Bacillus mycoides | 0.0048 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study assessed the growth inhibitory effects of the compound on several cancer cell lines, revealing varying degrees of effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| HCT15 (Colorectal) | 0.3 |
| CAPAN-1 (Pancreatic) | 0.5 |
| MES-SA (Sarcoma) | 0.25 |
These results suggest that the compound could play a role in cancer treatment strategies, particularly for resistant cell lines.
Safety and Toxicity Profile
Understanding the safety profile is crucial for potential therapeutic applications. Current research indicates that while the compound exhibits significant biological activity, further studies are needed to evaluate its toxicity and side effects comprehensively.
Q & A
Basic: What are the recommended synthetic strategies for 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide?
Methodological Answer:
The synthesis of morpholine-containing acetamides typically involves multi-step reactions. For example, a related compound, 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, was synthesized via nucleophilic substitution and acetylation. Key steps include:
- Reagents : Use of Na₂CO₃ as a base and CH₂Cl₂ as a solvent for acetylation .
- Purification : Silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate yielded 58% pure product .
- Characterization : Employ ESI/APCI(+) mass spectrometry and ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH resonance) to confirm structure .
Recommendation : Optimize reaction stoichiometry (e.g., molar ratios of amine:acylating agent) and monitor intermediates via TLC.
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
- Mass Spectrometry : Use high-resolution ESI/APCI(+) to detect molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .
- NMR : ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.39 ppm, doublet) and morpholine/methylamino signals (δ 3.31–4.90 ppm). ¹³C NMR confirms carbonyl groups (δ ~168–170 ppm) .
- Chromatography : Combine TLC for reaction monitoring and HPLC for purity assessment (>95%) .
Note : Cross-validate data with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities .
Advanced: How can computational chemistry enhance reaction design for this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated by ICReDD’s workflow .
- Data-Driven Optimization : Use machine learning to analyze experimental parameters (e.g., solvent, temperature) and predict optimal conditions. For example, ICReDD reduced reaction development time by 50% via feedback loops between computation and experiment .
- Lipophilicity Prediction : Calculate logP values using software like MarvinSuite to assess bioavailability, critical for medicinal chemistry applications .
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Purity Verification : Re-characterize batches via NMR and LC-MS to rule out impurities (e.g., unreacted morpholine precursors) .
- Structural Analogs : Compare with derivatives (e.g., trifluoromethyl-substituted acetamides) to identify substituent effects on activity .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride). Refer to GHS warnings (e.g., H303/H313/H333) .
- First Aid : For skin/eye contact, rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced: What strategies improve solubility and stability in biological assays?
Methodological Answer:
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or ester groups to increase hydrophilicity, as seen in morpholine sulfonamide derivatives .
- Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis .
Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
